Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 2-(aminomethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a spirocyclic ketone, followed by a series of functional group transformations to introduce the aminomethyl and carboxylate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenated reagents: Chloromethane, bromomethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different functional groups.
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an oxo group instead of an aminomethyl group
Uniqueness
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChI Key |
SWMDXIWZZZDQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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